(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

Description

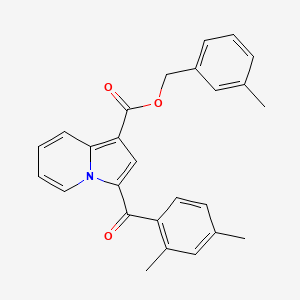

(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is an indolizine derivative characterized by a substituted benzoyl group at position 3 and a (3-methylphenyl)methyl ester at position 1 of the indolizine core. Indolizines are bicyclic aromatic compounds with a bridgehead nitrogen atom, known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . For example, substituents like benzoyl groups and methylphenyl esters are common in bioactive indolizines, often influencing solubility, stability, and receptor interactions .

Properties

IUPAC Name |

(3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-17-7-6-8-20(14-17)16-30-26(29)22-15-24(27-12-5-4-9-23(22)27)25(28)21-11-10-18(2)13-19(21)3/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWPYRXFUDSIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

- Molecular Formula : C26H23NO3

- Molecular Weight : 397.474 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Indolizine derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that various indolizine compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study by Amit Kumar Das and Ishita Mukherjee demonstrated that synthesized Mannich bases of indolizine-1-carboxylate showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effectiveness ranging from 75% to 86.8% compared to standard drugs .

Anti-inflammatory Activity

Indolizines have also been reported to possess anti-inflammatory properties. A notable study highlighted the bio-isosteric replacement of pyridine with bicyclic indolizine, resulting in compounds that exhibited significant inhibition of edema in various models:

- Research Results : Five synthesized compounds showed notable anti-inflammatory activity comparable to diclofenac sodium in carrageenan-induced paw edema models .

Anticancer Activity

The anticancer potential of indolizine derivatives is another area of active research. Various studies have reported on the cytotoxic effects of these compounds against different cancer cell lines:

- Case Study : A series of indolizine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One compound demonstrated an IC50 value of 21.57 µM, indicating promising anticancer properties .

Other Pharmacological Activities

Indolizines are also recognized for their roles in other therapeutic areas:

- CNS Effects : Some derivatives have shown potential as CNS depressants and possess analgesic properties .

- Antioxidant Activity : Certain indolizines exhibit antioxidant effects, contributing to their therapeutic profiles in various conditions related to oxidative stress .

Comparative Data Table

Scientific Research Applications

Antimicrobial Activity

Indolizine derivatives, including (3-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate, have been investigated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study demonstrated that synthesized Mannich bases of indolizine-1-carboxylate showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, with effectiveness ranging from 75% to 86.8% compared to standard drugs .

Anti-inflammatory Activity

The anti-inflammatory properties of indolizines are well-documented. This compound has been shown to inhibit edema in various animal models effectively:

- Research Results : Compounds derived from indolizines exhibited significant inhibition of edema comparable to diclofenac sodium in carrageenan-induced paw edema models .

Anticancer Activity

The anticancer potential of this compound has been actively researched. Various studies have reported on its cytotoxic effects against different cancer cell lines:

- Case Study : A series of indolizine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. One compound demonstrated an IC50 value of 21.57 µM, indicating promising anticancer properties .

Other Pharmacological Activities

Indolizines are recognized for their roles in various therapeutic areas:

- CNS Effects : Some derivatives have shown potential as CNS depressants and possess analgesic properties.

- Antioxidant Activity : Certain indolizines exhibit antioxidant effects, contributing to their therapeutic profiles in conditions related to oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indolizine-1-Carboxylates

The following table compares key structural and physicochemical properties of (3-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate with analogous compounds from the evidence:

Key Observations:

- Ester Group Variation : The (3-methylphenyl)methyl ester at position 1 is bulkier than the methyl or ethyl esters in analogs (e.g., 2a, 3d), which may influence lipophilicity and bioavailability .

- Biological Activity : While the target compound’s activity is undocumented, structurally related ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) exhibits dose-dependent anticancer activity, suggesting that the benzoyl moiety and ester group positioning are critical for efficacy .

Physicochemical and Spectral Data

- Melting Points: Halogenated analogs (7a, 7b) exhibit higher melting points (179–206°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be lower given its non-halogenated substituents .

- Spectroscopy : IR and NMR data for analogs (e.g., 2a: IR peaks at 1685 cm⁻¹ for ester C=O; ¹H-NMR signals for acetyl and benzoyl groups) provide a template for characterizing the target compound’s functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.